molecular formula C13H13N5O7 B14389572 4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol CAS No. 89967-24-8

4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol

Cat. No.: B14389572
CAS No.: 89967-24-8
M. Wt: 351.27 g/mol
InChI Key: ZAXSMWLENOHGEU-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-Ethyl-2-methylpyrimidine and 2,4,6-trinitrophenolPicric acid is known for its explosive properties and has been used in various applications, including as a dye and an antiseptic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylpyrimidine typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring .

For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the formation of the desired trinitrophenol .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature. The production facilities are designed to handle the compound safely and to minimize the risk of accidental detonation .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trinitrophenol involves its interaction with biological molecules through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify proteins and nucleic acids. The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-methylpyrimidine;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine ring with a highly nitrated phenol. This combination imparts distinct chemical properties, making it useful in various applications, including explosives, dyes, and as a research tool .

Properties

CAS No.

89967-24-8

Molecular Formula

C13H13N5O7

Molecular Weight

351.27 g/mol

IUPAC Name

4-ethyl-2-methylpyrimidine;2,4,6-trinitrophenol

InChI

InChI=1S/C7H10N2.C6H3N3O7/c1-3-7-4-5-8-6(2)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-5H,3H2,1-2H3;1-2,10H

InChI Key

ZAXSMWLENOHGEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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